molecular formula C8H11NO B3114512 (1S)-1-(3-aminophenyl)ethanol CAS No. 201939-72-2

(1S)-1-(3-aminophenyl)ethanol

Cat. No. B3114512
CAS RN: 201939-72-2
M. Wt: 137.18 g/mol
InChI Key: QPKNDHZQPGMLCJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-(3-aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO . Its molecular weight is 137.18 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Liquid-phase Dehydration and Synthesis Processes

Studies have explored the liquid-phase dehydration of similar aminophenyl ethanol compounds, revealing insights into the synthesis of valuable chemical intermediates. For instance, the dehydration of d,l-1-(4-aminophenyl)ethanol in the presence of acid catalysts leads to the formation of 1-amino-4-ethylbenzene and 4-aminostyrene, with potential applications in producing polymers and pure 4-aminostyrene under specific conditions (Schul’tsev & Panarin, 2010). Another study reports on a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, achieving high yield and purity, thus demonstrating significant industrial application value (Zhang Wei-xing, 2013).

Oxidation Processes

Research into the oxidation of secondary alcohols to esters using performic acid provides new insights into potential applications in lignin degradation technology. This process, applied to compounds including 1-(3-aminophenyl)ethanol, reveals an unexpected pathway for direct oxidation to corresponding esters, offering a new perspective on chemical synthesis and environmental applications (Li et al., 2013).

Enantioselective Synthesis and Biotransformation

Enantioselective synthesis and biotransformation studies have been conducted to produce specific enantiomers of related compounds, highlighting the importance of (1S)-1-(3-aminophenyl)ethanol in pharmaceutical applications. For example, the enantiomerically pure form of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for the preparation of potent inhibitors, was synthesized through a biotransformation-mediated process (Martínez et al., 2010). Another study discovered a catalyst from Burkholderia cenocepacia for efficient anti-Prelog’s bioreduction of acetophenone derivatives, including the production of aromatic chiral alcohols, demonstrating potential in pharmaceutical applications (Yu et al., 2018).

Photocatalytic Systems and Green Synthesis

Research on the efficient enantioselective hydrogenation photosynthesis of chiral intermediates using bioinorganic hybrid materials has opened new avenues for sustainable drug production. The development of a biohybrid photocatalytic hydrogenation system for the synthesis of chiral alcohols highlights the role of this compound derivatives in environmentally friendly pharmaceutical manufacturing (Yin et al., 2021). Furthermore, the green synthesis of triazole derivatives showcases the application of aminophenyl ethanol compounds in producing antimicrobial agents, emphasizing the importance of sustainable chemical processes (Rajurkar & Shirsath, 2017).

Safety and Hazards

The safety information available indicates that “(1S)-1-(3-aminophenyl)ethanol” has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

(1S)-1-(3-aminophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNDHZQPGMLCJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291322
Record name (αS)-3-Amino-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201939-72-2
Record name (αS)-3-Amino-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201939-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3-Amino-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-aminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 2
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 3
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(1S)-1-(3-aminophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.